molecular formula C23H32N2O3 B11775306 N-(4-Dodecanamidophenyl)furan-2-carboxamide

N-(4-Dodecanamidophenyl)furan-2-carboxamide

Cat. No.: B11775306
M. Wt: 384.5 g/mol
InChI Key: NZTXATHBOLIZPW-UHFFFAOYSA-N
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Description

N-(4-Dodecanamidophenyl)furan-2-carboxamide is a synthetic organic compound characterized by a furan ring attached to a phenyl group, which is further substituted with a dodecanamide group. This compound has a molecular formula of C23H32N2O3 and a molecular weight of 384.5 g/mol . It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dodecanamidophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-dodecanamidophenylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dodecanamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-Dodecanamidophenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Dodecanamidophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Dodecanamidophenyl)furan-2-carboxamide is unique due to the presence of the long dodecanamide chain, which imparts specific physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug development and materials science .

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-(dodecanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-13-22(26)24-19-14-16-20(17-15-19)25-23(27)21-12-11-18-28-21/h11-12,14-18H,2-10,13H2,1H3,(H,24,26)(H,25,27)

InChI Key

NZTXATHBOLIZPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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